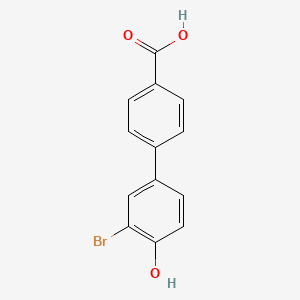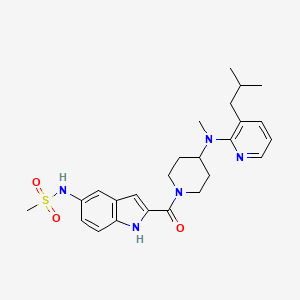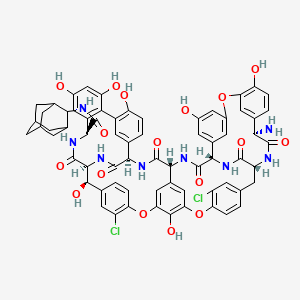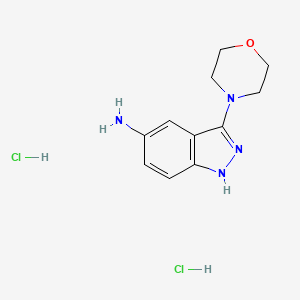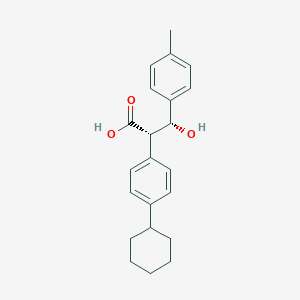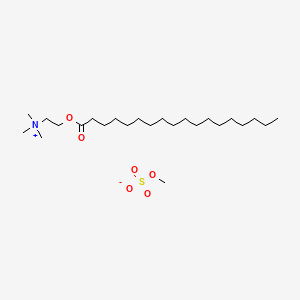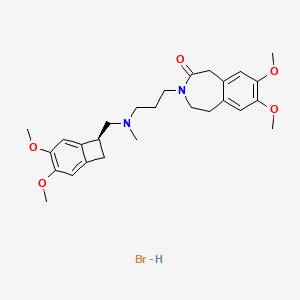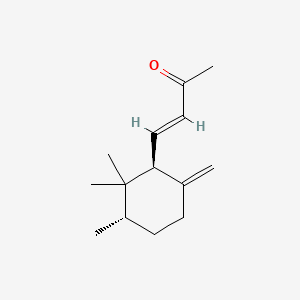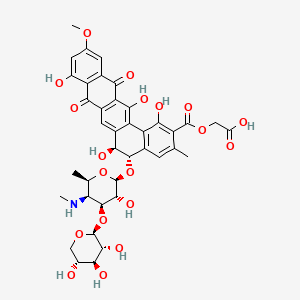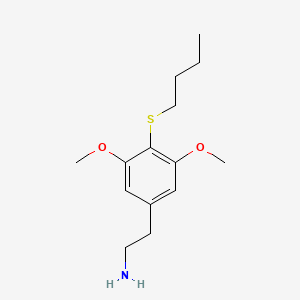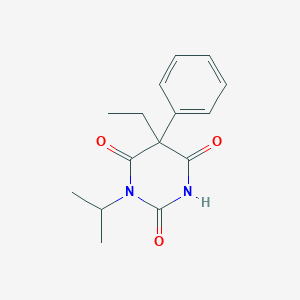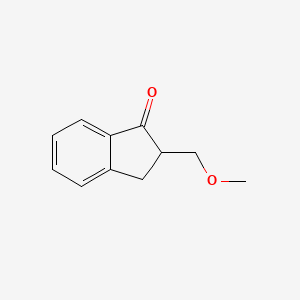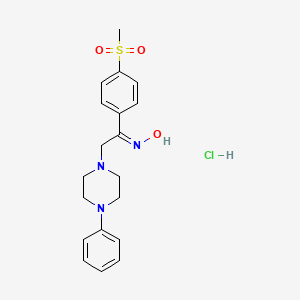
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride is a complex organic compound that features a combination of functional groups, including an oxime, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride typically involves multiple steps:
Formation of the Ethanone Derivative: This step involves the reaction of a suitable precursor with ethanone under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Oxime Formation: The oxime group is formed by reacting the ethanone derivative with hydroxylamine.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the oxime group.
Reduction: Reduction reactions can occur at the oxime group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the piperazine ring and oxime group suggests potential binding to specific sites, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethanone Derivatives: Compounds with similar ethanone structures but different substituents.
Piperazine Derivatives: Compounds featuring the piperazine ring, such as certain pharmaceuticals.
Sulfonyl Compounds: Compounds with sulfonyl groups, often used in medicinal chemistry.
Uniqueness
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
104058-01-7 |
|---|---|
Molecular Formula |
C19H24ClN3O3S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(NE)-N-[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-26(24,25)18-9-7-16(8-10-18)19(20-23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17;/h2-10,23H,11-15H2,1H3;1H/b20-19-; |
InChI Key |
DKGBQUMEIGNQKL-BLTQDSCZSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C(=N\O)/CN2CCN(CC2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=NO)CN2CCN(CC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



